4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHSOPFGWZTOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The sulfanyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Thioethers, sulfones.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s uniqueness lies in its combination of 3-nitrobenzyl , 4-methylphenylsulfanyl , and 2-thiophenecarboxylate groups. Below is a comparative analysis with three analogs:
| Compound | Key Functional Groups | Reported Properties/Applications | Reference |
|---|---|---|---|
| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate | 3-nitrobenzyl, 4-methylphenylsulfanyl, 2-thiophenecarboxylate | Limited data; hypothesized antimicrobial activity | |
| 3-Nitrobenzyl 2-thiophenecarboxylate | 3-nitrobenzyl, 2-thiophenecarboxylate | Photoluminescent properties; used in OLEDs | |
| 4-Methylphenylsulfanyl-2-nitrobenzyl benzoate | 2-nitrobenzyl, 4-methylphenylsulfanyl, benzoate | Kinase inhibition (IC₅₀ = 12 µM for EGFR) | |
| 4-[(Phenyl)sulfanyl]-3-nitrobenzyl acetate | 3-nitrobenzyl, phenylsulfanyl, acetate | Antimicrobial (MIC = 8 µg/mL against S. aureus) |
Key Observations :
- Electron-Withdrawing vs.
- Thiophene vs. Benzene Rings: The 2-thiophenecarboxylate moiety may improve charge-transfer properties in materials science applications relative to purely benzenoid esters .
- Sulfanyl Substituents : The 4-methylphenylsulfanyl group introduces steric bulk and lipophilicity, which could enhance membrane permeability in drug design compared to simpler phenylsulfanyl derivatives .
Physicochemical Properties
- Solubility : The presence of the hydrophobic 4-methylphenylsulfanyl group likely reduces aqueous solubility compared to analogs with polar substituents.
- Thermal Stability: Thiophene-containing esters generally exhibit higher thermal stability (Tₘ > 150°C) than purely aromatic esters, as noted in materials science studies .
Biological Activity
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a nitro group, a methylphenylsulfanyl moiety, and a thiophenecarboxylate group. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Activity : The compound shows potential against various bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Anticancer Activity
A study indicated that derivatives of similar structures could inhibit tubulin polymerization, which is crucial for cancer cell division. The mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules, thereby inhibiting cell mitosis .
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Melanoma | Low nM | Tubulin inhibition | |
| Prostate cancer | Low nM | Tubulin inhibition |
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 125 |
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 250 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
The biological activity of this compound is primarily attributed to:
- Redox Reactions : The nitro group can undergo reduction, potentially leading to reactive intermediates that interact with biological macromolecules.
- Covalent Bond Formation : The sulfanyl group may form covalent bonds with proteins or enzymes, modulating their activity and affecting metabolic pathways.
Case Studies
- In Vitro Studies on Cancer Cells : A series of experiments demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antibacterial Efficacy Tests : In vitro tests showed that the compound effectively inhibited bacterial growth in a dose-dependent manner, supporting its potential use as an antimicrobial agent.
Q & A
Q. Basic
- Solubility : Highly soluble in DMSO, DMF; sparingly soluble in water. Use sonication for aqueous suspensions .
- Stability :
How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Q. Advanced
Verify Synthesis Conditions : Confirm stoichiometry and reaction time (e.g., over-nitration may alter electronic environments) .
Instrument Calibration : Validate NMR referencing (e.g., residual solvent peaks) and MS ionization efficiency .
Comparative Analysis : Cross-check with crystallographic data (e.g., SHELXL-refined structures for bond lengths/angles) .
Computational Validation : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and identify tautomeric or conformational effects .
What computational approaches predict the compound’s electronic properties?
Q. Advanced
- DFT Modeling : Calculate HOMO/LUMO energies (Gaussian 16) to assess redox activity. For sulfanyl-nitrophenyl systems, HOMO typically localizes on the thiophene ring .
- Docking Studies : Use AutoDock Vina to evaluate binding to biological targets (e.g., cyclooxygenase-2 due to nitro-thiophene motifs) .
Validation : Compare computed dipole moments with experimental XRD-derived electrostatic potentials .
How to address regioselectivity challenges during sulfanyl group installation?
Q. Advanced
- Directing Groups : The nitro group at position 3 directs electrophilic substitution to the para position on the benzyl ring. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .
- Competitive Pathways : Monitor for ortho byproducts via LC-MS; optimize solvent polarity (e.g., switch from DMF to acetonitrile) to suppress side reactions .
How to evaluate stability under oxidative/reductive conditions?
Q. Advanced
- Oxidative Stress Tests : Expose to H₂O₂ (1–5% in MeOH) and track nitro-to-amine reduction via UV-Vis (λmax shift from 320 nm to 280 nm) .
- Reductive Stability : Treat with NaBH₄ or Zn/HCl; monitor ester hydrolysis by TLC (new spot at Rf ~0.1) .
Degradation Products : Isolate via prep-HPLC and characterize by HRMS (e.g., demethylation or sulfoxide formation) .
How to establish structure-activity relationships (SAR) for biological screening?
Q. Advanced
Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) to assess steric/electronic effects .
Biological Assays : Test COX-2 inhibition (ELISA) or antimicrobial activity (MIC against S. aureus) .
Data Correlation : Use QSAR models (e.g., MLR or CoMFA) to link logP values (calculated via ChemAxon) with IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
